N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine
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Overview
Description
N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. These compounds are known for their diverse pharmacological activities, including potential anticancer properties. The structure of this compound features a benzene ring fused with an oxadiazole ring, and it has two ethyl groups attached to the nitrogen atoms.
Preparation Methods
The synthesis of N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine typically involves a multi-step process. One common method includes the following steps:
Substitution Reaction: The initial step involves a substitution reaction where an appropriate precursor undergoes substitution to introduce the oxadiazole ring.
Hydrolysis: The substituted product is then subjected to hydrolysis in the presence of silica to yield the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine exerts its effects involves interaction with molecular targets and pathways. For instance, its anticancer activity is believed to be related to its ability to inhibit hypoxia-inducing factor-1 (HIF-1), a key factor in tumor growth and survival . By targeting HIF-1, the compound can potentially disrupt the hypoxic environment that supports tumor progression.
Comparison with Similar Compounds
N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine can be compared with other benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles. Similar compounds include:
Benzo[c][1,2,5]oxadiazole: Known for its pharmacological activities, including anticancer potential.
Benzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of oxygen, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of ethyl groups, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-N,5-N-diethyl-2,1,3-benzoxadiazole-4,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-3-14(4-2)8-6-5-7-10(9(8)11)13-15-12-7/h5-6H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFQGIDAXKOEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=NON=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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